6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
6-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidine ring fused with an imidazo[1,2-a]pyridine moiety, which is further substituted with a methoxy group and a phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions. The resulting imidazo[1,2-a]pyridine is then subjected to further functionalization.
The next step involves the introduction of the pyrimidine ring. This can be done through a condensation reaction between the imidazo[1,2-a]pyridine derivative and a suitable pyrimidine precursor, such as a pyrimidine-4-carboxylic acid or its ester. The reaction conditions typically require a dehydrating agent, such as phosphorus oxychloride (POCl3), and a base, such as triethylamine, to facilitate the formation of the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, the use of automated purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
6-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. Alternatively, it may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide
- 6-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxylate
- 6-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, higher binding affinity to biological targets, and improved pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-26-16-11-14(20-12-21-16)19(25)23-18-17(13-7-3-2-4-8-13)22-15-9-5-6-10-24(15)18/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABLYXSTNNQTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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